1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7Cl2F3OS. It is characterized by the presence of both chloro and trifluoromethylthio groups attached to a phenyl ring, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 4-chloro-3-(trifluoromethylthio)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethylthio groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with a chloromethyl group instead of a chloro group.
1-Chloro-3-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with a different position of the chloro group.
Uniqueness
1-Chloro-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific combination of chloro and trifluoromethylthio groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H7Cl2F3OS |
---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
1-chloro-1-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)6-2-3-7(11)8(4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
PAUPNOFGVRRBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)SC(F)(F)F)Cl |
Origin of Product |
United States |
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